molecular formula C17H21NO3S B14927703 N-butyl-3-(naphthalen-2-ylsulfonyl)propanamide

N-butyl-3-(naphthalen-2-ylsulfonyl)propanamide

Cat. No.: B14927703
M. Wt: 319.4 g/mol
InChI Key: KFWMJSZLCKBIRD-UHFFFAOYSA-N
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Description

N-butyl-3-(naphthalen-2-ylsulfonyl)propanamide is an organic compound belonging to the class of amides It features a naphthalene moiety attached to a sulfonyl group, which is further connected to a propanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-3-(naphthalen-2-ylsulfonyl)propanamide typically involves the reaction of naphthalene-2-sulfonyl chloride with N-butylpropanamide under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are continuously fed into a reactor, and the product is continuously removed, allowing for large-scale production. The reaction conditions, such as temperature and pressure, are optimized to maximize the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-butyl-3-(naphthalen-2-ylsulfonyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-butyl-3-(naphthalen-2-ylsulfonyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-butyl-3-(naphthalen-2-ylsulfonyl)propanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfonyl group plays a crucial role in this interaction, as it can form strong hydrogen bonds and electrostatic interactions with the target enzyme.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-2-sulfonamide: Similar structure but lacks the butyl and propanamide groups.

    N-butyl-3-(phenylsulfonyl)propanamide: Similar structure but with a phenyl group instead of a naphthalene moiety.

Uniqueness

N-butyl-3-(naphthalen-2-ylsulfonyl)propanamide is unique due to the presence of both the naphthalene and butyl groups, which confer distinct chemical and physical properties. These structural features enhance its potential for specific interactions with biological targets and its utility in various applications.

Properties

Molecular Formula

C17H21NO3S

Molecular Weight

319.4 g/mol

IUPAC Name

N-butyl-3-naphthalen-2-ylsulfonylpropanamide

InChI

InChI=1S/C17H21NO3S/c1-2-3-11-18-17(19)10-12-22(20,21)16-9-8-14-6-4-5-7-15(14)13-16/h4-9,13H,2-3,10-12H2,1H3,(H,18,19)

InChI Key

KFWMJSZLCKBIRD-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)CCS(=O)(=O)C1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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